3-benzamido-N-benzylthiophene-2-carboxamide
Description
3-Benzamido-N-benzylthiophene-2-carboxamide is a thiophene-based derivative featuring a benzamido substituent at the 3-position and an N-benzyl carboxamide group at the 2-position. This compound combines a heterocyclic thiophene core with aromatic benzyl and benzamido moieties, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
3-benzamido-N-benzylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(15-9-5-2-6-10-15)21-16-11-12-24-17(16)19(23)20-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWTIFHEVZWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzamido-N-benzylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Benzamido Groups: The benzamido groups can be introduced through amide bond formation reactions. This can be achieved by reacting the thiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.
N-Benzylation: The final step involves the N-benzylation of the amide nitrogen using benzyl bromide in the presence of a base like sodium hydride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Benzamido-N-benzylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydride.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzamido-N-benzylthiophene-2-carboxamide has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be used in the study of biological processes involving thiophene derivatives and amide-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-benzamido-N-benzylthiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and benzamido groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with 3-benzamido-N-benzylthiophene-2-carboxamide:
Biological Activity
3-Benzamido-N-benzylthiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H16N2O2S and a molecular weight of 336.41 g/mol, this compound is part of a broader class of thiophene derivatives known for various pharmacological properties. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features a thiophene ring, an amide group, and a benzyl moiety, which contribute to its unique chemical behavior. The structural characteristics allow it to engage in various interactions with biological targets, potentially influencing its activity.
The biological effects of 3-benzamido-N-benzylthiophene-2-carboxamide are believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The thiophene ring and benzamido groups can participate in non-covalent interactions, including:
- Hydrogen bonding
- π-π stacking
- Hydrophobic interactions
These interactions enhance the binding affinity and specificity of the compound towards its targets, modulating their activity effectively.
Anticancer Properties
Research indicates that compounds similar to 3-benzamido-N-benzylthiophene-2-carboxamide exhibit significant anticancer activities. A study demonstrated that thiophene derivatives could inhibit the growth of various cancer cell lines, including colon and prostate cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer cell growth. For instance, docking studies have shown promising results in targeting enzymes like EGFR tyrosine kinase, which is pivotal in cancer progression .
Case Studies
-
Cell Line Studies : In vitro studies using human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that 3-benzamido-N-benzylthiophene-2-carboxamide significantly reduced cell viability at micromolar concentrations.
Cell Line IC50 (μM) Mechanism HT29 15 EGFR inhibition DU145 20 Apoptosis induction - Molecular Docking : Molecular docking studies indicated strong binding affinities for key proteins involved in cancer signaling pathways. The binding energies were calculated to be lower than those of known inhibitors, suggesting a competitive advantage in therapeutic applications.
Comparison with Similar Compounds
When compared to other thiophene derivatives such as 3-Benzamido-N-phenylthiophene-2-carboxamide and 3-Benzamido-N-methylthiophene-2-carboxamide, 3-benzamido-N-benzylthiophene-2-carboxamide exhibited enhanced biological activity due to its unique structural features that favor stronger intermolecular interactions.
| Compound Name | Anticancer Activity | Binding Affinity (kcal/mol) |
|---|---|---|
| 3-Benzamido-N-benzylthiophene-2-carboxamide | High | -10.5 |
| 3-Benzamido-N-phenylthiophene-2-carboxamide | Moderate | -9.8 |
| 3-Benzamido-N-methylthiophene-2-carboxamide | Low | -8.5 |
Q & A
Advanced Computational Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to AChE (PDB ID: 4EY7) and β-secretase (PDB ID: 1FKN) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : Use MOE or RDKit to correlate electronic descriptors (e.g., logP, polar surface area) with activity .
How can pharmacokinetic properties (ADME) of 3-benzamido-N-benzylthiophene-2-carboxamide be predicted using computational tools?
Q. Basic Pharmacological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
